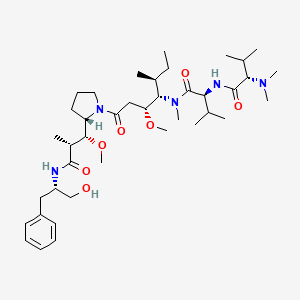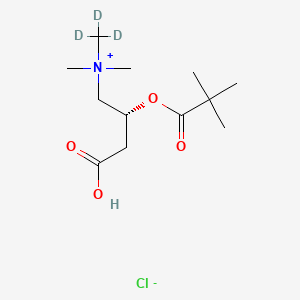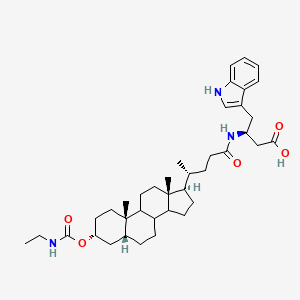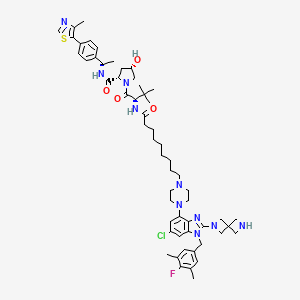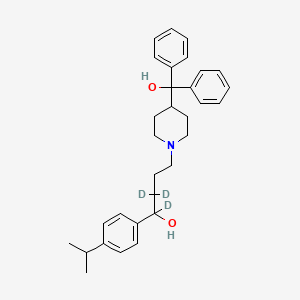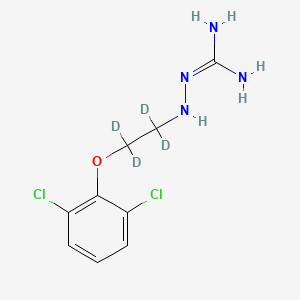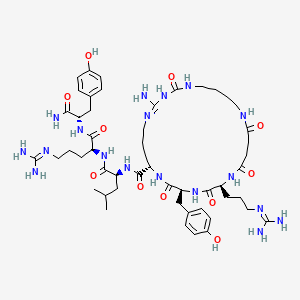
Y4R agonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Y4R agonist-1 is a potent agonist of the neuropeptide Y4 receptor, exhibiting a high affinity with an inhibition constant (K_i) value of 0.048 nM . The Y4 receptor is part of the neuropeptide Y receptor family, which includes Y1, Y2, Y4, and Y5 receptors. These receptors are involved in various physiological processes, including the regulation of food intake, energy expenditure, and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Y4R agonist-1 involves the incorporation of specific amino acids and peptide sequences. One of the synthetic routes includes the use of carbamoylated arginine and aza-amino acids into oligopeptides derived from the C-termini of endogenous agonists . The reaction conditions typically involve peptide coupling reactions, which are carried out under controlled temperature and pH conditions to ensure the correct formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, followed by purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Y4R agonist-1 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide sequence.
Reduction: This reaction can reduce disulfide bonds, if present, within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and reaction time to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, substitution of specific amino acids can lead to the formation of peptide analogues with higher affinity or selectivity for the Y4 receptor .
Wissenschaftliche Forschungsanwendungen
Y4R agonist-1 has several scientific research applications, including:
Chemistry: Used as a tool to study peptide-receptor interactions and to develop new peptide-based drugs.
Biology: Investigated for its role in regulating food intake, energy expenditure, and metabolism.
Industry: Used in the development of new pharmaceuticals targeting the neuropeptide Y receptor family.
Wirkmechanismus
Y4R agonist-1 exerts its effects by binding to the neuropeptide Y4 receptor, which is a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that regulate various physiological processes. The primary molecular targets include the Y4 receptor and associated G proteins, which mediate the downstream effects on metabolism and energy expenditure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other agonists and antagonists of the neuropeptide Y receptor family, such as:
- Y1R agonists
- Y2R agonists
- Y5R agonists
Uniqueness
Y4R agonist-1 is unique due to its high affinity and selectivity for the Y4 receptor, making it a potent tool for studying the specific functions of this receptor. Compared to other neuropeptide Y receptor agonists, this compound has shown promising potential as a therapeutic agent for obesity and metabolic disorders .
Eigenschaften
Molekularformel |
C51H80N18O11 |
|---|---|
Molekulargewicht |
1121.3 g/mol |
IUPAC-Name |
(9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide |
InChI |
InChI=1S/C51H80N18O11/c1-29(2)26-38(46(78)64-35(9-6-24-60-49(55)56)44(76)66-37(42(52)74)27-30-11-15-32(70)16-12-30)67-45(77)36-10-7-25-61-50(57)69-51(80)62-22-4-3-21-58-40(72)19-20-41(73)63-34(8-5-23-59-48(53)54)43(75)68-39(47(79)65-36)28-31-13-17-33(71)18-14-31/h11-18,29,34-39,70-71H,3-10,19-28H2,1-2H3,(H2,52,74)(H,58,72)(H,63,73)(H,64,78)(H,65,79)(H,66,76)(H,67,77)(H,68,75)(H4,53,54,59)(H4,55,56,60)(H4,57,61,62,69,80)/t34-,35-,36-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
HRFROEUEVCIDOO-BGBFCPIGSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



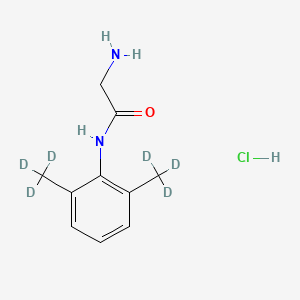
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)


